molecular formula C34H35FO5 B173330 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride CAS No. 122741-44-0

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride

Cat. No. B173330
M. Wt: 542.6 g/mol
InChI Key: QNXIKNZDQVSBCO-BGSSSCFASA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is a glucose derivative that incorporates fluorine . It functions as a glycosylation agent for synthesizing convoluted carbohydrates of paramount significance . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and then adding 18.7g of N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is C34H35FO5 . It has a molecular weight of 540.65 . The structure includes four benzyl groups attached to the oxygen atoms of the glucose molecule .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is used for glucosylation reactions . It can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride has a density of 1.2±0.1 g/cm3 . It has a boiling point of 672.4±55.0 °C at 760 mmHg . The compound has a flash point of 360.4±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 13 freely rotating bonds .

Scientific Research Applications

Glucosylation of Hydroxy Compounds

  • Glucosides and Disaccharides Synthesis : 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride is used in the efficient synthesis of glucosides and disaccharides from hydroxy compounds, with α-glucosides being predominantly obtained (Mukaiyama, Murai, & Shoda, 1981).

Synthesis of Glycosyl Cyanides and C-Allyl Glycosides

Stereoselective Synthesis of Glucopyranose Esters

  • Glucopyranose Esters Production : The reaction of this compound with acyl fluorides produces glucosyl esters, with the stereoselectivity of the reaction being highly influenced by reaction conditions (Shoda & Mukaiyama, 1982).

Stereoselective Glycosylation

  • Alpha-linked Disaccharides Synthesis : It is effective in stereoselective glycosylation, yielding predominantly alpha-linked disaccharides. This method is also applicable for one-pot sequential syntheses of trisaccharides (Jona, Takeuchi, & Mukaiyama, 2000).

Synthesis of C-Glycopyranosylphloroacetophenone Derivatives

  • Production of C-Glycopyranosylphloroacetophenone : Utilized in the synthesis of C-glycopyranosylphloroacetophenone derivatives, demonstrating its role in complex carbohydrate synthesis (Kumazawa et al., 2002).

Glycosylation with Lewis Acid Catalysis

  • Oligosaccharide Construction : This compound, under Lewis acid catalysis, aids in constructing oligosaccharides, elucidating its crucial role in carbohydrate chemistry (Kreuzer & Thiem, 1986).

Glucosylation with Triflic Anhydride

  • Glucosylation of Glycosyl Acceptors : Triflic anhydride is used as a promoter for glucosylation, with 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride as the donor, indicating its effectiveness in glucosylation reactions (Wessel & Ruiz, 1991).

Synthesis of Bis-C-Glucosyl Flavonoids

  • Intermediate in Bis-C-Glucosyl Flavonoid Synthesis : Acts as a precursor in the synthesis of bis-C-glucosyl flavonoids, highlighting its application in the synthesis of complex natural compounds (Kumazawa et al., 1997).

Synthesis of C-Glycosyl Flavonoid

  • C-Glycosylation in Flavonoid Synthesis : The compound is instrumental in the C-glycosylation of flavonoids, showcasing its role in the synthesis of biologically significant molecules (Kumazawa et al., 1995).

properties

IUPAC Name

(3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIKNZDQVSBCO-BKJHVTENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449454
Record name 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride

CAS RN

122741-44-0
Record name 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Jégou, A Veyrières - Tetrahedron: Asymmetry, 1998 - Elsevier
Cp 2 Zr(ClO 4 ) 2 was used as a promoter for nucleophilic addition of 2-(trimethylsilyloxy) furan (TMSOF) to 2,3,4,6-tetra-O-benzyl-d-glucopyranosyl fluoride to give a 2:1:1 mixture of …
Number of citations: 3 www.sciencedirect.com
Z Han, MC Achilonu, PS Kendrekar… - Journal of natural …, 2014 - ACS Publications
Aspalathin (1), a dihydrochalcone C-glucoside, exhibits powerful plasma sugar-lowering properties and thus potentially could be used to treat diabetes. Small quantities occur in …
Number of citations: 48 pubs.acs.org
MD Burkart, Z Zhang, SC Hung… - Journal of the American …, 1997 - ACS Publications
This paper describes a high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars and their glycosides from glycals using the available electrophilic fluorination reagent 1-chloromethyl-4-…
Number of citations: 228 pubs.acs.org
TJ Brenstrum, MA Brimble - Arkivoc, 2001 - arkat-usa.org
Attempts to effect direct C-glycosylation of naphthols 6, 7, and 8 using glucosyl donors 9 and 10 were unsuccessful. O-Glycosides 11, 12 and 15 were obtained under Mitsunobu …
Number of citations: 7 www.arkat-usa.org
M Yokoyama - Carbohydrate Research, 2000 - Elsevier
In recent years glycosyl fluorides have been utilized as versatile sugar donors in the synthesis of natural products and carbohydrates. This paper provides an update on the advances …
Number of citations: 87 www.sciencedirect.com
SI Shoda, SS Kulkarni… - Handbook of Chemical …, 2008 - Wiley Online Library
Selection of an appropriate glycosyl donor is of great importance in planning strategies for glycoside syntheses (see Section 1.3). Factors to be considered regarding the structure of …
Number of citations: 10 onlinelibrary.wiley.com
M Yokoyama, H Toyoshima, M Shimizu, J Mito… - Synthesis, 1998 - thieme-connect.com
The perbenzylated D-ribofuranosyl fluoride is allowed to react with Grignard reagents of aromatic heterocycles such as thiophene, pyrrole, and indole in THF to afford the corresponding-…
Number of citations: 12 www.thieme-connect.com
DL Boger, KD Robarge - The Journal of Organic Chemistry, 1988 - ACS Publications
The retention of configuration of this coupling reaction is demonstrated by the results given in Table I. 9 The stereochemistry of the products was determined by de-coupling and 2-D …
Number of citations: 73 pubs.acs.org
S Kaeothip - 2011 - irl.umsl.edu
The important role that carbohydrates play in biology and medicine has been the major incentive for devising new methods for chemical and enzymatic glycosylation. The chemical …
Number of citations: 3 irl.umsl.edu
M Shimizu, H Togo, M Yokoyama - Synthesis, 1998 - thieme-connect.com
In recent years glycosyl fluorides have been utilized as versatile sugar donors in the field of organic synthesis including natural product synthesis as well as carbohydrate chemistry. We …
Number of citations: 87 www.thieme-connect.com

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